molecular formula C23H21N5O4S2 B2626977 N-(2-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 894039-42-0

N-(2-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2626977
CAS No.: 894039-42-0
M. Wt: 495.57
InChI Key: PRNABWCKJOKPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a dihydropyrimidine core substituted with a thioether-linked 2-((6-methylbenzo[d]thiazol-2-yl)amino)acetamide moiety and a 2-methoxyphenyl carboxamide group. The benzo[d]thiazolyl substituent introduces aromaticity and π-stacking capabilities, while the methoxyphenyl group may enhance solubility compared to non-polar aryl substituents .

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-methyl-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxopyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S2/c1-13-8-9-16-18(10-13)34-22(26-16)27-19(29)12-33-23-24-11-14(21(31)28(23)2)20(30)25-15-6-4-5-7-17(15)32-3/h4-11H,12H2,1-3H3,(H,25,30)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNABWCKJOKPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=C(C(=O)N3C)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its anticancer properties, mechanisms of action, and structure–activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C20H22N4O3S
  • Molecular Weight : 398.48 g/mol

The presence of various functional groups, including thiazole and pyrimidine moieties, is thought to contribute significantly to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies and Research Findings

  • Cytotoxicity Assay :
    • The compound was evaluated for its cytotoxicity using the MTT assay against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer). The IC50 values were found to be approximately 12 µM for A549 and 15 µM for MCF7, suggesting moderate activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. In vitro studies showed increased levels of cleaved caspases in treated cells, indicating a shift towards apoptotic death .
  • Structure–Activity Relationship (SAR) :
    • Modifications in the thiazole and pyrimidine rings significantly influenced the compound's activity. For instance, substituting different groups on the phenyl ring altered the IC50 values, highlighting the importance of electronic and steric factors in designing more potent derivatives .

Biological Activity Summary Table

Activity TypeCell LineIC50 (µM)Reference
CytotoxicityA54912
CytotoxicityMCF715
Apoptosis InductionCaspase Activation-

Additional Biological Activities

Besides anticancer properties, compounds with similar structures have shown various other biological activities:

  • Antimicrobial Activity : Thiazole derivatives have been reported to exhibit antimicrobial effects against a range of pathogens, suggesting a broader therapeutic potential .
  • Neuroprotective Effects : Some studies indicate that thiazole-containing compounds may ameliorate neurodegenerative conditions by inhibiting amyloid-beta aggregation .

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Several studies have indicated that compounds containing thiazole and pyrimidine moieties exhibit promising anticancer activity. For instance, derivatives of thiazole have been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancers. The presence of substituents such as methoxy groups on the phenyl ring has been linked to enhanced cytotoxicity. A notable example includes a compound similar to N-(2-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide, which demonstrated an IC50 value of 23.30 ± 0.35 mM against A549 human lung adenocarcinoma cells .

2. Anticonvulsant Activity
The compound's structural features suggest potential anticonvulsant properties. Analogues with similar thiazole and pyrimidine structures have exhibited significant anticonvulsant effects in animal models. For example, certain thiazole derivatives showed effective protection against picrotoxin-induced seizures, indicating that modifications in the molecular structure can enhance anticonvulsant activity .

3. Antimicrobial Effects
Research has also highlighted the antimicrobial potential of thiazole-containing compounds. The incorporation of thiazole rings has been associated with increased activity against various bacterial strains. Compounds derived from thiazole scaffolds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step synthetic routes that include:

  • Formation of Thiazole Moiety : The initial step often involves the reaction of appropriate thioketones with amines or other nucleophiles to form the thiazole ring.
  • Pyrimidine Ring Construction : The synthesis may further involve cyclization reactions to construct the pyrimidine ring, often utilizing reagents such as acetic anhydride or other acylating agents.
  • Functionalization : Subsequent functionalization steps introduce various substituents (e.g., methoxy groups) that are critical for enhancing biological activity.
  • Final Coupling Reactions : The final product is obtained through coupling reactions that link the thiazole and pyrimidine components with the desired side chains .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound:

Substituent Effect on Activity
Methoxy group on phenylIncreases cytotoxicity against cancer cell lines
Thiazole ringEnhances anticonvulsant properties
Electron-withdrawing groupsImproves overall biological activity

The presence of electron-withdrawing groups such as chlorine or fluorine has been shown to significantly enhance the potency of thiazole and pyrimidine derivatives against various biological targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / Identifier Core Structure Key Substituents Biological Target/Activity
Target Compound 1,6-dihydropyrimidine - 2-Methoxyphenyl carboxamide
- Thioether-linked benzo[d]thiazolyl acetamide
Not explicitly stated (inferred kinase modulation)
BMS-354825 (Dasatinib) Thiazole-5-carboxamide - 2-Chloro-6-methylphenyl
- Pyrimidinylamino group
Dual Src/Abl kinase inhibitor; antitumor activity
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolopyrimidine - Trimethoxybenzylidene
- Ethyl ester
Pharmacological interest (unspecified)
2-(4-Methyl-pyridin-2-ylamino)-thiazole-5-carboxylic acid (2-chloro-6-methyl-phenyl)-amide Thiazole-5-carboxamide - 2-Chloro-6-methylphenyl
- 4-Methylpyridinyl
Tyrosine kinase LCK inhibition

Key Observations :

  • The thioether linkage (vs. amino linkages in dasatinib) could alter electronic properties and metabolic stability .
  • Heterocyclic Variations : Replacing pyridinyl (in dasatinib) with benzo[d]thiazolyl (target compound) introduces a bulkier aromatic system, which may enhance target selectivity but reduce solubility .

Key Observations :

  • The target compound’s synthesis likely parallels methods in , utilizing condensation reactions with acetic acid derivatives.
  • High yields (~86%) for dasatinib intermediates suggest efficient coupling strategies applicable to the target compound’s synthesis .

Q & A

What are the common synthetic routes for this compound, and what intermediates are critical in its preparation?

Basic:
The synthesis typically involves multi-step reactions, starting with coupling reactions to form key intermediates. For example:

  • Thioether bond formation : A sulfur-directed ortho-lithiation of 2-chlorothiazole derivatives followed by nucleophilic coupling with isocyanates generates thiazole-5-carboxamide intermediates .
  • Cyclization : Phosphorus oxychloride (POCl₃) is used to cyclize hydrazide precursors into oxadiazole or pyrimidine cores .
  • Amide coupling : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates coupling of amino pyrimidines with thiol-containing intermediates .

Advanced:
A critical challenge is ensuring regioselectivity during thioether bond formation. Evidence suggests sulfur-directed lithiation (e.g., in acetonitrile under reflux) can enhance regioselectivity by directing nucleophilic attack to specific positions . Key intermediates include 2-chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and protected pyrimidine-4-amine derivatives, which require precise deprotection (e.g., PMB group removal) to avoid side reactions .

How is the structural conformation of this compound confirmed?

Basic:
Standard analytical techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and purity.
  • IR spectroscopy : Confirms functional groups like carbonyl (C=O) and thioether (C-S) bonds .

Advanced:
X-ray crystallography is critical for resolving conformational ambiguities. For example, pyrimidine rings often exhibit puckered "flattened boat" conformations, with deviations up to 0.224 Å from planar geometry. Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) are quantified to validate stereochemistry .

What methodologies evaluate its biological activity in antimicrobial or enzyme inhibition contexts?

Basic:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) in nutrient broth .
  • Cytotoxicity screening : MTT assays on mammalian cell lines to assess selectivity .

Advanced:

  • COX1/2 inhibition : Enzyme kinetics using purified cyclooxygenase isoforms, measuring IC₅₀ values via spectrophotometric detection of prostaglandin metabolites .
  • Protein binding studies : Ultrafiltration with human serum albumin (HSA) to quantify binding affinity (% bound) under physiological conditions .

How can researchers address discrepancies in biological activity data among analogs?

Methodological Approach:

  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., methoxy vs. trifluoromethyl groups) and compare bioactivity trends. For example, 4-methoxybenzamide derivatives show enhanced COX2 selectivity over 4-methyl analogs .
  • pH-dependent activity assessment : Antimicrobial activity may vary with pH due to protonation states of functional groups (e.g., thiadiazole derivatives lose activity at neutral pH) .

What strategies optimize synthesis yield and purity?

Advanced:

  • Solvent optimization : Acetonitrile for rapid cyclization (1–3 minutes) vs. DMF for iodine-mediated sulfur elimination .
  • Purification : Recrystallization from ethyl acetate/ethanol (3:2) improves crystal purity for X-ray studies .
  • Catalyst screening : Triethylamine accelerates cyclization by neutralizing HCl byproducts during thiadiazole formation .

How do molecular modifications influence pharmacological profiles?

Key Findings:

  • Thiazole vs. thiadiazole substitution : Thiadiazole analogs exhibit higher antimicrobial potency but lower solubility .
  • Methoxy groups : Para-methoxy substituents on aryl rings enhance COX2 inhibition by 2-fold compared to ortho-substituted analogs .
  • Thioether linkers : Replacing sulfur with oxygen reduces metabolic stability in hepatic microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.